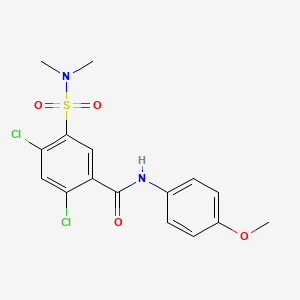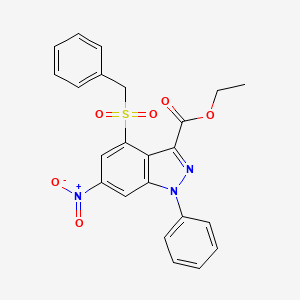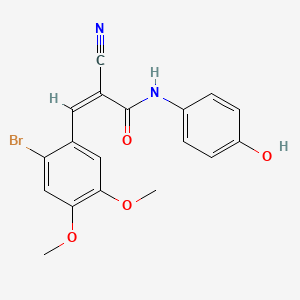
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide
概要
説明
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes dichloro, dimethylsulfamoyl, and methoxyphenyl groups attached to a benzamide core. Its distinct molecular configuration makes it a subject of interest in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amine groups are chlorinated using reagents like thionyl chloride to introduce chlorine atoms at specific positions on the benzene ring.
Sulfonation: The chlorinated benzene derivative undergoes sulfonation with dimethylsulfamoyl chloride to introduce the dimethylsulfamoyl group.
Amidation: Finally, the compound is subjected to amidation with 4-methoxyaniline to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2,4-dichloro-5-(dimethylsulfamoyl)benzoic acid
- 2,4-dichloro-N-(4-methoxyphenyl)benzamide
- 5-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide
Uniqueness
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide is unique due to the presence of both dichloro and dimethylsulfamoyl groups, which confer distinct chemical and biological properties. Its specific molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S/c1-20(2)25(22,23)15-8-12(13(17)9-14(15)18)16(21)19-10-4-6-11(24-3)7-5-10/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHULLVMZWXGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1,3-benzodioxol-5-yl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B3509882.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(2,5-DICHLOROPHENOXY)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B3509895.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide](/img/structure/B3509903.png)
![5-[(4-chlorophenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]-2-furamide](/img/structure/B3509913.png)
![5-[(4-tert-butylphenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B3509919.png)
![methyl 2-({5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoyl}amino)benzoate](/img/structure/B3509928.png)
![N-(2,4-difluorophenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3509930.png)
![2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3509931.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3509938.png)
![5-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3509948.png)
![ethyl 4-[5-(3-iodo-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B3509950.png)

![(4E)-4-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B3509974.png)

